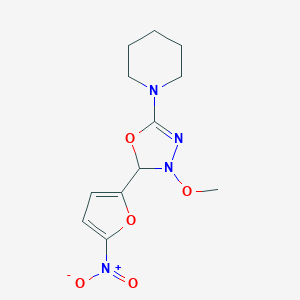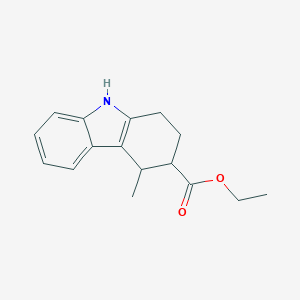![molecular formula C28H18ClNO3 B304584 (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is a synthetic compound that has attracted the attention of researchers due to its potential use in various fields of science. This compound has shown promising results in scientific research, particularly in the areas of pharmacology and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating neuronal excitability. The compound has been shown to enhance the activity of the GABA receptor, which results in decreased neuronal excitability and increased inhibition.
Biochemical and Physiological Effects:
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone has been shown to have several biochemical and physiological effects. It has been found to have potent anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is its potent pharmacological properties. This makes it a valuable tool for researchers studying the GABAergic system and its role in various diseases. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are interested in studying the compound's mechanism of action in more detail to better understand its pharmacological properties. Finally, there is a need for further research on the synthesis method of this compound to make it more accessible to researchers.
Métodos De Síntesis
The synthesis of (3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chlorophenylmagnesium bromide to form the final product.
Aplicaciones Científicas De Investigación
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone has been extensively studied for its potential use in various areas of scientific research. The compound has shown promising results in pharmacology, medicinal chemistry, and neuroscience. It has been found to have potent anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone |
|---|---|
Fórmula molecular |
C28H18ClNO3 |
Peso molecular |
451.9 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone |
InChI |
InChI=1S/C28H18ClNO3/c1-16-9-10-24-22(11-16)25(28(33-24)27(31)17-5-4-6-20(29)13-17)18-12-19-15-32-23-8-3-2-7-21(23)26(19)30-14-18/h2-14H,15H2,1H3 |
Clave InChI |
ZXQNEKHJIJJRKG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC(=CC=C6)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC(=CC=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)


![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)

![9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)

![5-amino-N-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304518.png)
![3-amino-N-(4-methoxyphenyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304520.png)
![3-amino-N-(4-chlorophenyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304521.png)
![3-amino-2-benzoyl-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304522.png)
![9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304525.png)